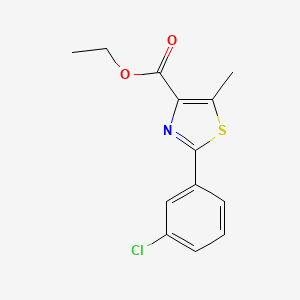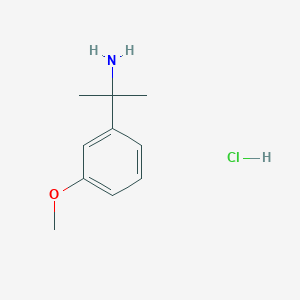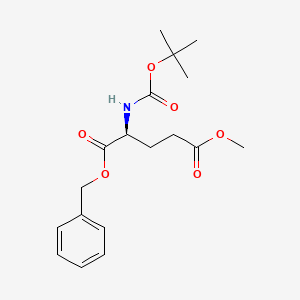![molecular formula C10H8N4 B3097847 1H-Imidazo[4,5-c]quinolin-4-amine CAS No. 132207-04-6](/img/structure/B3097847.png)
1H-Imidazo[4,5-c]quinolin-4-amine
Descripción general
Descripción
1H-Imidazo[4,5-c]quinolin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which consists of an imidazoquinoline core with an amino group at the 4-position. Its ability to modulate biological pathways makes it a valuable candidate for various therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of 1H-Imidazo[4,5-c]quinolin-4-amine is the A3 Adenosine Receptor (A3AR) . This receptor is a G protein-coupled receptor and plays a crucial role in many physiological processes. It is also recognized by TLR7 and/or TLR8 .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the A3AR . It binds to an extrahelical lipid-facing binding pocket that is separate from the orthosteric binding site. This pocket encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8 . The compound’s interaction with these targets leads to changes in the receptor’s conformation, enhancing its response to natural ligands .
Result of Action
The activation of the A3AR by this compound can lead to various molecular and cellular effects. For instance, A3AR agonists are in clinical trials for inflammatory diseases and liver conditions . .
Análisis Bioquímico
Biochemical Properties
1H-Imidazo[4,5-c]quinolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of adenosine receptors, particularly the A3 adenosine receptor, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to its natural ligand, adenosine, thereby influencing various physiological processes.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, for example, this compound can enhance the production of cytokines, thereby modulating immune responses . Additionally, it has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound binds to the A3 adenosine receptor, enhancing its activity and promoting downstream signaling pathways that result in various physiological effects . Additionally, it can inhibit certain kinases, thereby affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde. Another method is the Wallach synthesis, which uses ortho-diamines and glyoxal derivatives . Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. For instance, the process optimization of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, a derivative, has been reported to enhance its yield and activity . This involves specific reaction conditions and purification steps to ensure the compound’s efficacy and safety for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others, impacting the compound’s pharmacological profile
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol are typical reagents.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under controlled temperatures and solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s therapeutic potential .
Aplicaciones Científicas De Investigación
1H-Imidazo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Medicine: It has shown promise as a Toll-like receptor 7 (TLR7) agonist, enhancing immune responses and serving as an adjuvant in vaccines
Comparación Con Compuestos Similares
1H-Imidazo[4,5-c]quinolin-4-amine can be compared with other similar compounds:
Imiquimod: Another TLR7 agonist used in treating skin conditions and cancers.
Resiquimod: A dual TLR7/8 agonist with higher potency than imiquimod.
BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): A highly active TLR7 agonist with potential as a vaccine adjuvant.
Uniqueness: this compound stands out due to its specific structural features and ability to selectively modulate TLR7. Its derivatives have shown enhanced potency and specificity, making it a valuable compound in drug development and immunotherapy .
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications in chemistry, biology, medicine, and industry. Its ability to modulate immune responses through TLR7 makes it a promising candidate for therapeutic development. Continued research and optimization of its synthesis and applications will likely yield further advancements in its use.
Propiedades
IUPAC Name |
3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUPOAKJGJGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)

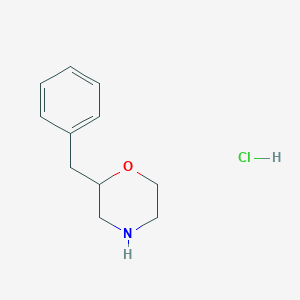
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)
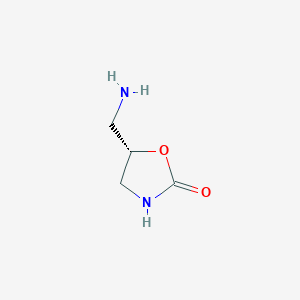


![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)
